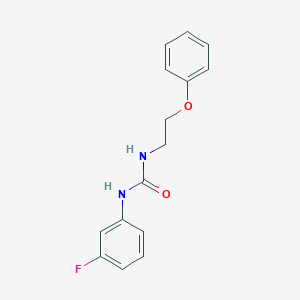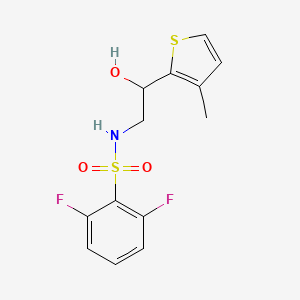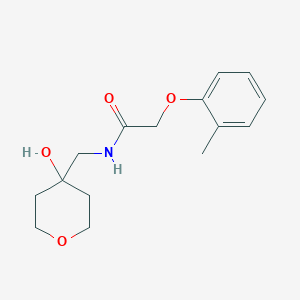
1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea, also known as FEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FEU is a urea derivative that has a fluorine atom attached to the phenyl ring, which makes it a valuable compound for medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Molecular Imaging Agents for Angiogenesis
The urea subunit, found in various pharmaceuticals, plays a crucial role in the development of PET biomarkers for molecular imaging of angiogenic processes. Fluorine-18 labeled diaryl ureas, structurally related to 1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea, have been synthesized as VEGFR-2/PDGFR dual inhibitors for potential PET biomarkers. This research highlights the utility of these compounds in imaging angiogenic activity, providing a pathway for the development of diagnostic agents in cancer research and other diseases related to angiogenesis (Ilovich et al., 2008).
Fluorophore Development for Biological Sciences
Compounds bearing urea functionalities have been explored for the development of fluorescent dyes and chemosensors. For instance, a Boranil fluorophore with a nitro-phenyl group has been converted into various derivatives, including urea and thiourea, showcasing strong luminescence properties. These derivatives find applications in labeling experiments, such as with Bovine Serum Albumin (BSA), indicating their potential in biological labeling and imaging applications (Frath et al., 2012).
Synthesis and Characterization of Polymers
The synthesis and characterization of polyurethane urea based on fluorine-containing bisphenoxydiamine demonstrate the material science applications of urea derivatives. These polymers, incorporating fluorine elements, exhibit enhanced mechanical properties and thermal stability, pointing to their utility in developing advanced materials with specific performance characteristics (Qin et al., 2006).
Fluoride Ion Sensing
N-Phenyl-N’-(3-quinolinyl)urea has been developed as a selective chemosensor for fluoride ions based on a proton transfer mechanism. Such research indicates the potential of urea derivatives in environmental monitoring and analytical chemistry, particularly for detecting fluoride ions in various matrices (Jia et al., 2009).
Antimicrobial Applications
Research on N-alkyl substituted urea derivatives reveals their potential as antimicrobial agents. These compounds have shown promising antibacterial and antifungal activities, indicating their relevance in developing new therapeutic agents to combat microbial infections (Zheng et al., 2010).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-5-4-6-13(11-12)18-15(19)17-9-10-20-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKFBXRHSKQCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2998768.png)


![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)
![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)
![3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2998776.png)



![3-(3-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2998785.png)
![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)
![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)
